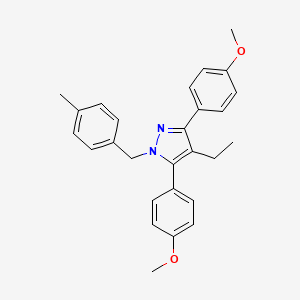
3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
- Continuous flow reactors for large-scale synthesis
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Halogen substitution reactions using nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of substituted pyrazole compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities such as antimicrobial or anticancer properties
Medicine: Explored as a potential therapeutic agent
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of “3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” may involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: Binding to the active site of enzymes
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways
Comparison with Similar Compounds
Similar Compounds
- “3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole”
- “3,5-bis(4-fluorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole”
- “3,5-bis(4-methylphenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole”
Uniqueness
“3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole” is unique due to the presence of bromine atoms, which may impart distinct electronic and steric effects, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C21H12Br2Cl2N2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Br2Cl2N2/c22-15-5-1-13(2-6-15)19-12-21(14-3-7-16(23)8-4-14)27(26-19)20-10-9-17(24)11-18(20)25/h1-12H |
InChI Key |
WZHDWJWPTVAWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917267.png)
amino}-1,3-thiazole-5-carboxylate](/img/structure/B10917273.png)
![3-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B10917283.png)
![(4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10917297.png)
![Methyl 7-cyclopropyl-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917310.png)
![4-Oxo-7-phenyl-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917314.png)

![7-(2-Fluorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917320.png)
![7-(1,3-Benzodioxol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917323.png)



![{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10917336.png)
![N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917344.png)
